(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile
Description
Properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[[4-(trifluoromethoxy)phenyl]methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-14(2,3)13(20)11(9-19)8-10-4-6-12(7-5-10)21-15(16,17)18/h4-8H,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBZOYFUKHPZHD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Ammonia, amines, acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, other derivatives.
Scientific Research Applications
(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of analogous compounds:
| Compound Name | Substituent(s) | Molecular Formula | Molar Mass (g/mol) | Key Features | References |
|---|---|---|---|---|---|
| (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile (Target) | 4-(trifluoromethoxy)phenyl | C₁₆H₁₄F₃NO₂ | 325.29 | Strong electron-withdrawing OCF₃ group; high polarity | |
| (2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile | 4-hydroxyphenyl | C₁₅H₁₅NO₂ | 253.29 | Electron-donating -OH group; increased hydrogen-bonding capability | |
| (2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile | Indol-3-ylethylamino | C₁₈H₂₁N₃O | 295.38 | Bulky substituent; potential for π-π stacking and biological interactions | |
| (2E)-4,4-dimethyl-3-oxo-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile | 3-(trifluoromethyl)phenyl | C₁₆H₁₄F₃NO | 309.29 | CF₃ group (less polar than OCF₃); enhanced lipophilicity | |
| 2-{(2-chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile | 2-chlorophenylamino, methylsulfanyl | C₁₅H₁₇ClN₂OS | 308.83 | Electrophilic sulfur atom; potential for nucleophilic reactions |
Electronic and Reactivity Comparisons
- Trifluoromethoxy (OCF₃) vs. Hydroxy (-OH): The OCF₃ group in the target compound imparts stronger electron-withdrawing effects compared to the -OH group in ’s analog.
- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): While both substituents are electron-withdrawing, OCF₃ has higher polarity due to the oxygen atom. The CF₃ analog () may exhibit better membrane permeability in biological systems due to increased lipophilicity .
- Indole vs. In contrast, the chlorophenyl-sulfanyl analog () may exhibit thiol-reactive properties, useful in covalent inhibition strategies .
Physicochemical and Application Insights
- However, the indole derivative () may exhibit mixed solubility due to its bulky hydrophobic group .
- Metabolic Stability: Trifluoromethoxy groups are known to resist metabolic degradation better than hydroxy groups, suggesting the target compound could have a longer half-life in vivo compared to the analog .
- Synthetic Utility: The α,β-unsaturated nitrile-ketone system in the target compound is a versatile intermediate for synthesizing heterocycles (e.g., pyrazoles or pyrroles), whereas amide derivatives (e.g., ) are more suited for peptidomimetic applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what challenges arise during its synthesis?
Answer:
The synthesis typically involves a Knoevenagel condensation between 4,4-dimethyl-3-oxopentanenitrile and 4-(trifluoromethoxy)benzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol) . Key challenges include:
- Steric hindrance from the 4,4-dimethyl group, requiring elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours).
- Control of stereochemistry : The E-configuration of the α,β-unsaturated nitrile must be preserved; microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) can improve selectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often necessary due to byproducts from incomplete condensation.
Basic: How is the E-configuration of the α,β-unsaturated nitrile moiety experimentally confirmed?
Answer:
The E-configuration is validated via:
- ¹H NMR : Coupling constants (J = 12–16 Hz) between the vinylic protons .
- X-ray crystallography : Definitive confirmation of spatial arrangement (e.g., dihedral angles between the trifluoromethoxy phenyl group and the nitrile) .
- UV-Vis spectroscopy : Absorption maxima (~300–350 nm) characteristic of conjugated E-enones .
Advanced: How can reaction conditions be optimized to enhance yield and purity in scaled syntheses?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., L-proline) reduce reaction time and improve regioselectivity .
- In-line monitoring : Use of FTIR or HPLC to track reaction progression and minimize side products .
Example Optimization Table:
| Condition | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Catalyst | Piperidine | ZnCl₂ + microwave | 25% → 68% |
| Temperature | 80°C, 24h | 100°C, 8h (microwave) | 40% → 75% |
| Solvent | Ethanol | DMF | Reduced byproducts |
Advanced: What strategies resolve discrepancies between computational and experimental spectral data (e.g., NMR, IR)?
Answer:
Addressing contradictions involves:
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify misassigned peaks .
- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that alter spectral patterns .
- Isotopic labeling : ¹³C or ¹⁵N labeling clarifies ambiguous coupling in crowded spectra .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Wear nitrile gloves and PPE due to potential cyanide release under decomposition .
- Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis of the nitrile group .
- Ventilation : Use fume hoods to avoid inhalation of trifluoromethoxy aromatic vapors .
Advanced: How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing trifluoromethoxy group (–OCF₃):
- Reduces electron density at the phenyl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Steric effects : The bulky –OCF₃ group directs coupling to the para position, requiring bulky ligands (e.g., SPhos) for efficient catalysis .
Basic: What spectroscopic techniques are essential for structural validation?
Answer:
- ¹H/¹³C NMR : Assign methyl (δ 1.2–1.4 ppm), carbonyl (δ 190–210 ppm), and nitrile (δ 115–120 ppm) groups .
- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₁₅H₁₃F₃NO₃: 336.0852) .
- IR : Strong absorbance at ~2220 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) .
Advanced: What mechanistic insights explain keto-enol tautomerism in the β-diketone segment?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
